molecular formula C14H19N3O B11737941 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine

Cat. No.: B11737941
M. Wt: 245.32 g/mol
InChI Key: DOIGLEDGSZZSKN-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring a 1,5-dimethylpyrazole moiety linked via a methylene group to a 3-methoxyphenyl ring. Its molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.33 g/mol and CAS number 1006464-99-8 .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-5-4-6-14(7-12)18-3/h4-7,10,15H,8-9H2,1-3H3

InChI Key

DOIGLEDGSZZSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole Aldehyde Derivatives

A widely adopted method involves the condensation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 3-methoxybenzylamine under reductive conditions. Using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours, this one-pot reaction achieves yields of 85–88%. The mechanism proceeds via imine intermediate formation, followed by borohydride reduction (Fig. 1).

Table 1: Optimization of reductive amination parameters

ParameterRange TestedOptimal ConditionYield (%)
Reducing AgentNaBH4, NaBH3CNNaBH3CN88
Temperature (°C)25–806088
SolventMeOH, THF, DCMMeOH88
Reaction Time (h)6–241288

Critical side reactions include over-reduction of the pyrazole ring (observed in 7% of cases with NaBH4) and N-alkylation competing with C-alkylation when using bulkier substrates.

Nucleophilic Substitution on Preformed Pyrazole Intermediates

An alternative route utilizes (1,5-dimethyl-1H-pyrazol-4-yl)methyl chloride reacting with 3-methoxybenzylamine in the presence of K2CO3. Conducted in acetonitrile at reflux (82°C) for 8 hours, this method provides 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Key observations:

  • Steric hindrance from the 1,5-dimethyl groups slows nucleophilic attack, necessitating prolonged reaction times.

  • Polar aprotic solvents (e.g., DMF) increase byproduct formation (up to 22%) due to SN1 pathway activation.

Multi-Component Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling between 4-bromo-1,5-dimethylpyrazole and N-(3-methoxybenzyl)amine derivatives. Using Pd(OAc)2 (5 mol%), Xantphos ligand, and Cs2CO3 in toluene at 110°C, this method achieves 92% yield with >99% regioselectivity.

Mechanistic insights:

  • Oxidative addition of the C–Br bond to Pd(0) forms a π-complex intermediate.

  • Transmetallation with the amine precedes reductive elimination to furnish the C–N bond.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Table 2: Method performance metrics

MethodTypical Scale (g)Max Yield (%)Purity (HPLC)Cost Index
Reductive Amination0.5–508898.51.0
Nucleophilic Substitution1–1007895.20.8
Pd-Catalyzed Coupling0.1–109299.12.5

The palladium-mediated method, while high-yielding, remains cost-prohibitive for industrial scales due to catalyst loading requirements.

Byproduct Formation and Mitigation

Common impurities include:

  • Di-alkylated amine (5–12%): Controlled by slow addition of electrophilic partners.

  • Pyrazole ring-opened products (3–7%): Minimized using anhydrous conditions and radical scavengers (e.g., BHT).

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O + 0.1% TFA) resolves the target compound (Rt = 8.2 min) from di-alkylated byproducts (Rt = 10.5 min).

Optimized conditions:

  • Flow rate: 1.5 mL/min

  • Column temp: 35°C

  • Detection: UV 254 nm

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces needle-like crystals suitable for X-ray analysis. Key parameters:

  • Cooling rate: 0.5°C/min

  • Seed crystal size: 50–100 µm

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) operating at 5 bar pressure enhance heat transfer, reducing reaction time by 40% compared to batch processes.

Table 3: Flow vs. batch performance

ParameterBatch (12 h)Flow (4.2 h)
Yield (%)8891
Energy Consumption1.00.7
Space-Time Yield0.51.8

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)3 (2 mol%) and iPr2NEt in DMF enables room-temperature coupling (86% yield, 24 h). This approach eliminates metal residues but requires specialized equipment.

Biocatalytic Approaches

Immobilized transaminases (ATA-117) catalyze the amination of (1,5-dimethyl-1H-pyrazol-4-yl)methyl ketone with 3-methoxybenzylamine, achieving 82% conversion at pH 8.5.

Chemical Reactions Analysis

Acid-Base Reactions

The amine group in this compound can act as a base, reacting with acids to form salts. This reactivity is common in secondary amines and is influenced by the electron-donating effects of the methoxyphenyl and methyl groups.

Example Reaction :

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine+HCl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]ammonium chloride\text{this compound} + \text{HCl} \rightarrow \text{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]ammonium chloride}

Key Parameters :

  • Reagents : Hydrochloric acid (HCl) or other strong acids.

  • Conditions : Aqueous or polar aprotic solvents (e.g., methanol, DMSO).

  • Product : Amine hydrochloride salt.

Substitution Reactions

The molecule contains reactive sites (e.g., aromatic rings, methylene bridges) that may undergo substitution under specific conditions. For example, the methoxyphenyl group could participate in electrophilic aromatic substitution, while the pyrazole ring’s nitrogen atoms may enable nucleophilic aromatic reactions.

Example Reaction :

This compound+NO2+Substituted aromatic product\text{this compound} + \text{NO}_2^+ \rightarrow \text{Substituted aromatic product}

Key Parameters :

  • Reagents : Electrophilic reagents (e.g., nitronium ion, halogens).

  • Conditions : Strongly acidic or basic environments.

Oxidation Reactions

Pyrazole rings and methoxy groups are susceptible to oxidation. For instance, the methoxyphenyl moiety may oxidize to form quinones or ketones under strong oxidizing conditions.

Example Reaction :

This compound+KMnO4Oxidized methoxyphenyl derivative\text{this compound} + \text{KMnO}_4 \rightarrow \text{Oxidized methoxyphenyl derivative}

Key Parameters :

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Conditions : Aqueous acidic or neutral conditions.

Reduction Reactions

The methoxyphenyl group’s benzene ring or the pyrazole ring’s double bonds could undergo reduction. For example, catalytic hydrogenation might reduce the phenyl group to a cyclohexyl derivative.

Example Reaction :

This compound+H2/PdReduced phenyl derivative\text{this compound} + \text{H}_2/\text{Pd} \rightarrow \text{Reduced phenyl derivative}

Key Parameters :

  • Reagents : Hydrogen gas (H₂), palladium catalysts (e.g., Pd/C).

  • Conditions : High pressure, elevated temperatures.

Condensation and Amine-Related Reactions

Secondary amines like this compound can participate in condensation reactions, such as reductive amination. For instance, the amine group might react with carbonyl compounds to form imines or hydrazones.

Example Reaction :

This compound+Aldehyde+NaBH4Imine derivative\text{this compound} + \text{Aldehyde} + \text{NaBH}_4 \rightarrow \text{Imine derivative}

Key Parameters :

  • Reagents : Aldehydes/ketones, sodium borohydride (NaBH₄).

  • Conditions : Solvent-free or methanol-based systems.

Reaction Comparison Table

Reaction Type Reagents Conditions Product Type
Acid-Base HCl, H₂SO₄Aqueous or polar aprotic solventsAmine hydrochloride salts
Oxidation KMnO₄, H₂O₂Acidic/neutral, aqueousOxidized methoxyphenyl derivatives
Reduction H₂/Pd, H₂/NiHigh pressure, elevated temperaturesReduced phenyl derivatives
Condensation Aldehydes, NaBH₄Solvent-free or methanolImines/hydrazones

Research Findings and Limitations

  • Synthesis Challenges : Direct synthesis of this compound is not explicitly detailed in the provided sources, but analogs suggest multi-step methods involving condensation and reduction .

  • Reactivity Trends : Substituents like the methoxy group and methyl groups on the pyrazole ring modulate reactivity, with electron-donating groups enhancing nucleophilicity.

  • Biological Implications : While specific bioactivity data are lacking, pyrazole-based amines often exhibit enzyme inhibition or receptor modulation.

Scientific Research Applications

Synthesis of the Compound

The synthesis of pyrazole derivatives often involves multi-step reactions that can include cyclization and functionalization. For instance, methods reported in literature highlight the use of different catalysts and reaction conditions to achieve high yields of pyrazole compounds with diverse substituents. The specific synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine may follow similar pathways, utilizing readily available starting materials and optimized conditions to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) indicated that several derivatives exhibited potent activity against colorectal carcinoma cells, suggesting that pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)
Compound ARKO10.0
Compound BA54912.5
Compound CMCF-715.0

Antioxidant Activity

Pyrazole derivatives are also recognized for their antioxidant properties. The DPPH assay has been commonly used to evaluate the radical scavenging activity of these compounds. Some pyrazoles have shown superior antioxidant activity compared to standard antioxidants like ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The structure of this compound suggests possible anti-inflammatory properties. Research on related compounds indicates that they may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Therapeutic Potential

Given its biological activities, this compound may be explored as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. The versatility of pyrazole derivatives allows for modifications that could enhance efficacy and reduce side effects.

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:

  • Anticancer Study : A compound structurally similar to this compound was tested against multiple cancer cell lines showing dose-dependent cytotoxicity and induction of apoptosis.
  • Antioxidant Evaluation : A series of pyrazole derivatives were synthesized and evaluated for antioxidant activity using DPPH assays, revealing several candidates with superior radical scavenging capabilities compared to traditional antioxidants.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of pyrazole derivatives demonstrated their ability to modulate cytokine levels in vitro, suggesting potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The position and nature of substituents on the aryl ring significantly impact molecular properties. Key analogs include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
Target Compound 3-Methoxyphenyl C₁₄H₁₉N₃O 245.33 1006464-99-8 Moderate electron-donating methoxy group at meta position
[(2-Methoxyphenyl)methyl] Analog 2-Methoxyphenyl C₁₄H₁₉N₃O 245.33 1006473-46-6 Ortho-methoxy group may induce steric hindrance
[(4-Methoxyphenyl)methyl] Analog 4-Methoxyphenyl C₁₄H₁₉N₃O 245.33 1006464-99-8 Para-methoxy group enhances resonance stabilization
[(3,5-Difluorophenyl)methyl] Analog 3,5-Difluorophenyl C₁₃H₁₅F₂N₃ 251.28 937602-83-0 Fluorine atoms increase lipophilicity and electronegativity

Key Observations :

  • Steric Effects : The ortho-methoxy analog may exhibit reduced binding affinity in biological systems due to steric bulk near the amine group.
  • Lipophilicity : Fluorinated analogs (e.g., 3,5-difluorophenyl derivative) have higher molecular weights and logP values, favoring membrane permeability .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The methoxy group can act as a hydrogen bond acceptor, influencing crystal packing and solubility. For instance, Etter’s graph set analysis () could elucidate differences in supramolecular interactions between methoxy- and fluoro-substituted analogs.

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine (CAS Number: 1856061-33-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

  • Molecular Formula : C15H22ClN3O
  • Molecular Weight : 295.81 g/mol
  • Structure : The compound features a pyrazole ring attached to a methoxyphenyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing pyrazole moieties can enhance apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

Table 1: Summary of Anticancer Studies on Pyrazole Derivatives

Study ReferenceCell Lines TestedMechanism of ActionFindings
H460, A549, HT-29Inhibition of anti-apoptotic proteinsEnhanced apoptotic action
Various cancer cell linesMolecular docking simulationsStrong binding affinity observed
MCF-7Induction of oxidative stressSignificant reduction in cell viability

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The presence of the pyrazole structure allows for interactions with inflammatory pathways. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Study:
In a recent study, a series of pyrazole derivatives were tested for their anti-inflammatory effects in vivo. The results demonstrated a marked reduction in inflammation markers in treated groups compared to controls .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and inflammation.
  • Receptor Modulation : These compounds may interact with various receptors involved in pain and inflammation signaling.

Q & A

Q. What crystallographic software (e.g., SHELXL) is used for refinement, and how are twinning or disorder addressed in diffraction data?

  • Methodological Answer : SHELXL refines structures using least-squares minimization, with TWIN/BASF commands resolving twinning. For disordered moieties (e.g., rotating methoxy groups), PART/SUMP restraints and anisotropic displacement parameters improve model accuracy .

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